molecular formula C17H29N3O4S B2631529 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide CAS No. 1235380-51-4

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2631529
CAS No.: 1235380-51-4
M. Wt: 371.5
InChI Key: OTBQFRCCVOKVHX-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyclohexene ring, a piperidine ring, and a methanesulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via a nucleophilic substitution reaction.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonation reaction using methanesulfonyl chloride.

    Final Coupling: The final step involves coupling the cyclohexene and piperidine intermediates using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The methanesulfonyl group is particularly important for its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide is unique due to its combination of a cyclohexene ring, a piperidine ring, and a methanesulfonyl group

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4S/c1-25(23,24)20-11-8-15(9-12-20)13-19-17(22)16(21)18-10-7-14-5-3-2-4-6-14/h5,15H,2-4,6-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBQFRCCVOKVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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